molecular formula C11H9NO3 B014020 3-Nitronaphthalene-2-methanol CAS No. 73428-04-3

3-Nitronaphthalene-2-methanol

Cat. No. B014020
CAS RN: 73428-04-3
M. Wt: 203.19 g/mol
InChI Key: YLIFSPRRWWMMPC-UHFFFAOYSA-N
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Description

3-Nitronaphthalene-2-methanol is a carboxylic acid photocleavable protecting group . It has a molecular weight of 203.19 and a molecular formula of C11H9NO3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Nitronaphthalene-2-methanol consists of a naphthalene core with a nitro group and a methanol group attached. The molecular formula is C11H9NO3 .


Chemical Reactions Analysis

The chemical reactions of nitro-naphthalene derivatives are complex and can involve various pathways. For instance, the Hydrogen-abstraction–C2H2-addition (HACA) pathway is a major reaction channel for naphthalene formation .

Safety And Hazards

While specific safety data for 3-Nitronaphthalene-2-methanol is not available, nitro-naphthalene derivatives are generally considered hazardous. They are flammable solids and suspected of causing cancer . They are also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for 3-Nitronaphthalene-2-methanol and similar compounds could involve further exploration of their unique photophysical and chemical properties for applications in various fields such as proteomics research , fluorescence probes , and organic electronic appliances .

properties

IUPAC Name

(3-nitronaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIFSPRRWWMMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399080
Record name 3-NITRONAPHTHALENE-2-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitronaphthalene-2-methanol

CAS RN

73428-04-3
Record name 3-NITRONAPHTHALENE-2-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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